molecular formula C14H13NO5 B13744722 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene

Cat. No.: B13744722
M. Wt: 275.26 g/mol
InChI Key: LHHXGEJHEIZTBR-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene is an organic compound characterized by the presence of a nitro group and a dimethoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene typically involves the nitration of 4-(3,4-Dimethoxyphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group or the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products

    Reduction: 4-(3,4-Dimethoxyphenoxy)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The dimethoxyphenoxy group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3-(3,4-Dimethoxyphenyl)propionic acid: A compound with similar structural features but different functional groups.

Uniqueness

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a dimethoxyphenoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

1,2-dimethoxy-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C14H13NO5/c1-18-13-8-7-12(9-14(13)19-2)20-11-5-3-10(4-6-11)15(16)17/h3-9H,1-2H3

InChI Key

LHHXGEJHEIZTBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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